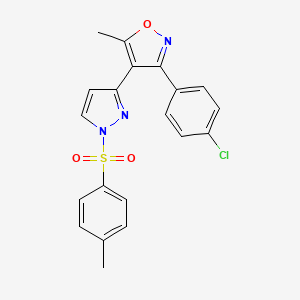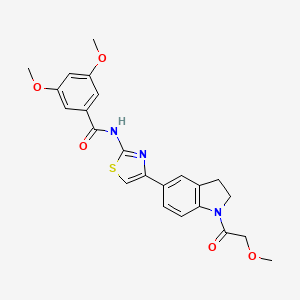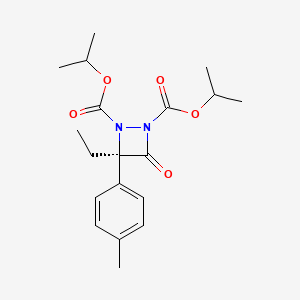![molecular formula C18H24N4O3S B10763883 1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)
1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML247 is a pharmacological chaperone compound that has shown potential in the treatment of lysosomal storage diseases, particularly Pompe disease. Pompe disease is caused by mutations in the gene encoding acid alpha-glucosidase, leading to the accumulation of glycogen in lysosomes and subsequent cellular dysfunction . ML247 is a non-inhibitory pharmacological chaperone that stabilizes the proper folding of the mutated enzyme, thereby enhancing its activity and reducing glycogen accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ML247 involves several key steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the addition of various substituents through reactions such as nucleophilic substitution, reduction, and oxidation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of ML247 may involve large-scale synthesis using batch or continuous flow reactors. The process includes optimization of reaction conditions to maximize yield and minimize impurities. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: ML247 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ML247 can be reduced to form reduced analogs with different pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of ML247, each with potentially different pharmacological activities .
Aplicaciones Científicas De Investigación
ML247 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme stabilization and protein folding.
Biology: Investigated for its role in modulating enzyme activity and reducing cellular stress.
Medicine: Explored as a potential therapeutic agent for lysosomal storage diseases, particularly Pompe disease.
Industry: Utilized in the development of new pharmacological chaperones and enzyme stabilizers
Mecanismo De Acción
ML247 exerts its effects by binding to the active site of acid alpha-glucosidase, stabilizing the enzyme’s proper folding and enhancing its activity. This binding prevents the enzyme from misfolding and being degraded by the cellular quality control system. As a result, the enzyme can effectively hydrolyze glycogen, reducing its accumulation in lysosomes and alleviating the symptoms of Pompe disease .
Similar Compounds:
N-acetylcysteine: Another pharmacological chaperone with no inhibitory properties on acid alpha-glucosidase.
CID 1512045: A compound with similar efficacy and activation properties as ML247.
Comparison: ML247 is unique in its non-inhibitory mechanism of action, which distinguishes it from other pharmacological chaperones that act as competitive inhibitors. This non-inhibitory property reduces the risk of adverse enzymatic inhibition, making ML247 a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C18H24N4O3S |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O3S/c1-4-7-21-10-13-16(19-11-21)22(18(26)20-17(13)23)9-12-5-6-14(24-2)15(8-12)25-3/h5-6,8,19H,4,7,9-11H2,1-3H3,(H,20,23,26) |
Clave InChI |
FBESZLCTQRAXBF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)


![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)



![3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)

![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)

![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)